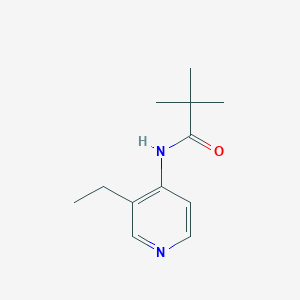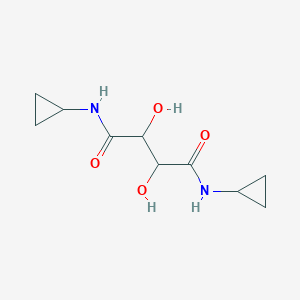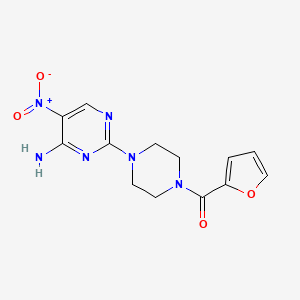
N-(3-ethylpyridin-4-yl)-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-ethylpyridin-4-yl)-2,2-dimethylpropanamide” is a chemical compound that contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The compound also contains an amide group, which is a functional group consisting of a carbonyl group linked to a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as nucleophilic substitution or coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring and the amide group would likely contribute significantly to the compound’s properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyridine ring and the amide group. Pyridine is a basic compound and can undergo reactions at the nitrogen atom. The amide group can participate in various reactions such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the presence of functional groups, and the types of atoms it contains .Scientific Research Applications
Synthesis and Photophysical Properties
One study focuses on the synthesis and photophysical properties of mono(2,2',2"-terpyridine) complexes of Ruthenium(II), which are related to the type of compound you're interested in. These complexes exhibit emission, absorption, and electrochemical properties that depend on the nonchromophoric ligands and the coordination geometry, highlighting their potential in materials science and photophysical applications (Coe et al., 1995).
Antitumor Activity
Another research domain is the exploration of DNA-intercalating drugs, such as N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), for their potential in cancer therapy. These compounds exhibit promising preclinical activity against solid tumors, emphasizing their significance in the development of new cancer treatments (McCrystal et al., 1999).
Neurological Disease Research
The use of specific compounds for the localization of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients illustrates another crucial application. Such research contributes to our understanding of Alzheimer's pathology and the development of diagnostic and therapeutic strategies (Shoghi-Jadid et al., 2002).
Polymerization and Material Science
Studies on the stereospecific anionic polymerization of N,N-dialkylacrylamides, including compounds similar to the one you're interested in, highlight their utility in creating polymers with specific configurations. This has implications for material science, particularly in the development of new polymeric materials (Kobayashi et al., 1999).
Drug Development and Molecular Interaction
Research also delves into the interaction of acridine antitumor agents with DNA, investigating the binding energies and groove preferences. Such studies are fundamental in drug development, providing insights into how these compounds interact with biological targets to exert their effects (Crenshaw et al., 1995).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-ethylpyridin-4-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-5-9-8-13-7-6-10(9)14-11(15)12(2,3)4/h6-8H,5H2,1-4H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNRFVWGIHKDPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CN=C1)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethylpyridin-4-yl)-2,2-dimethylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[(4-acetylanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2832270.png)
![Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate](/img/structure/B2832271.png)

![3-amino-N-(4-bromophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2832276.png)

![(E)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2832279.png)

![3-amino-N-(3-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2832283.png)




![2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide](/img/structure/B2832289.png)
